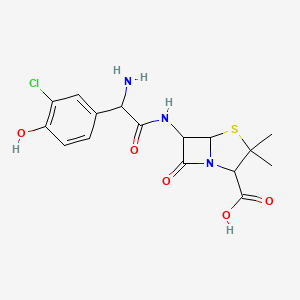
m-Chloro-amoxicillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Chloro-amoxicillin is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antibacterial Efficacy
m-Chloro-amoxicillin exhibits significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, disrupting cell wall integrity, and leading to cell lysis. Studies indicate that the introduction of the chlorine atom enhances its efficacy against certain resistant strains of bacteria, making it a valuable option in treating infections where conventional antibiotics may fail.
Comparative Antibacterial Spectrum
| Compound Name | Structure Features | Antibacterial Spectrum | Unique Properties |
|---|---|---|---|
| Amoxicillin | Beta-lactam structure without chlorine | Broad-spectrum | Standard treatment for various infections |
| Ampicillin | Similar beta-lactam structure | Broad-spectrum | Less effective against certain resistant strains |
| p-Chloro-amoxicillin | Chlorine at para position | Similar spectrum | Different pharmacokinetics compared to m-Chloro |
| Clavulanic Acid | Beta-lactamase inhibitor | Enhances activity | Used in combination therapies |
The unique positioning of the chlorine atom in this compound contributes to its distinct biological activity profile and potential effectiveness against antibiotic-resistant strains.
Synthetic Methodologies
Several synthetic approaches have been developed for producing this compound. These methods typically involve modifications to existing amoxicillin synthesis pathways to introduce the chlorine substituent at the meta position. The reactivity of this compound can be attributed to its beta-lactam ring and the presence of the chlorine substituent, allowing for specific reactions that enhance its antibacterial properties.
Clinical Implications
The enhanced antibacterial properties of this compound make it particularly suitable for treating bacterial infections where resistance to conventional antibiotics is observed. Its application in clinical settings is being investigated, especially in cases involving multi-drug resistant organisms.
Case Studies
- In Vitro Studies on Resistant Strains : Research has demonstrated that this compound shows superior activity against resistant strains of Staphylococcus aureus compared to traditional amoxicillin. In controlled studies, the compound inhibited bacterial growth effectively at lower concentrations than its predecessor .
- Microbiota Interaction Studies : A study exploring the effects of antibiotic treatments on gut microbiota revealed that this compound impacted both bacterial and fungal populations in treated subjects. This research highlights the need for further investigation into how such antibiotics affect microbial ecosystems within hosts .
- Antimicrobial Sensitivity Testing : Recent research conducted on Escherichia coli and Shigella sonnei showed that this compound has a minimum inhibitory concentration significantly lower than that of standard amoxicillin, indicating its enhanced potency against these pathogens .
Eigenschaften
CAS-Nummer |
24593-54-2 |
|---|---|
Molekularformel |
C16H18ClN3O5S |
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
6-[[2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18ClN3O5S/c1-16(2)11(15(24)25)20-13(23)10(14(20)26-16)19-12(22)9(18)6-3-4-8(21)7(17)5-6/h3-5,9-11,14,21H,18H2,1-2H3,(H,19,22)(H,24,25) |
InChI-Schlüssel |
YYQJMWQAYJIJED-UHFFFAOYSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |
Isomerische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-Chloro-amoxicillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















